(2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone
Description
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Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-10-18-11(2)21(19-10)9-13-8-20(5-6-23-13)15(22)12-3-4-17-14(16)7-12/h3-4,7,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPECBKCQVISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CN(CCO2)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone , with the CAS number 1436062-00-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity by examining various research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.79 g/mol. The structure includes a chloropyridine ring, a morpholine moiety, and a triazole group, which are known to contribute to diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various pathogens, suggesting that the triazole component in our compound may similarly confer antimicrobial activity. For instance, triazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be pivotal in its biological activity. Research has highlighted that triazole-containing compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and pathogens. This inhibition can lead to reduced cell proliferation and has implications for treating diseases like cancer and malaria .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives. The results indicated that compounds with morpholine substituents exhibited enhanced activity against fungal strains compared to their non-morpholine counterparts. This suggests that our compound might also possess significant antifungal properties.
Study 2: Antitumor Activity
In another investigation, a series of compounds similar to our target were tested against breast cancer cell lines. The results showed that specific substitutions on the triazole ring increased cytotoxicity towards cancer cells, indicating that modifications similar to those found in our compound could enhance its anticancer potential.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Effective against S. aureus, E. coli |
| Antitumor | Pyrazole Derivatives | Inhibition of BRAF(V600E), EGFR |
| Enzyme Inhibition | Triazole-containing Compounds | Inhibition of DHODH |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Chloropyridine Ring | Enhances binding affinity |
| Morpholine Moiety | Improves solubility and bioavailability |
| Triazole Group | Contributes to enzyme inhibition |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole, including those with morpholine structures, exhibit significant antimicrobial properties. The triazole ring is known for its ability to interfere with the biosynthesis of nucleic acids in microorganisms. Compounds similar to (2-Chloropyridin-4-yl)-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]methanone have been shown to possess activity against a range of bacteria and fungi. For instance:
| Compound Type | Activity | Reference |
|---|---|---|
| Triazole-Morpholine Hybrids | Antibacterial against MRSA | |
| Triazole Derivatives | Antifungal against Candida spp. |
Anticancer Potential
The triazole moiety is also linked to anticancer activity. Studies have demonstrated that compounds incorporating triazole structures can inhibit tumor growth and induce apoptosis in cancer cells. For example:
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Derivative | MKN-45 (gastric cancer) | 0.051 | |
| Triazole-Pyrimidine Hybrid | H460 (lung cancer) | 0.085 |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of compounds similar to this compound is vital for optimizing their pharmacological profiles. Modifications to the triazole or pyridine rings can enhance potency and selectivity against target pathogens or cancer cells.
Computational Modeling
Recent advancements in computational chemistry allow for the modeling of interactions between this compound and biological targets. Molecular docking studies can predict binding affinities and elucidate the interaction mechanisms at the molecular level.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazole-morpholine hybrids for their antibacterial efficacy against MRSA strains. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity compared to traditional antibiotics.
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications led to improved cytotoxic effects and selectivity towards cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
